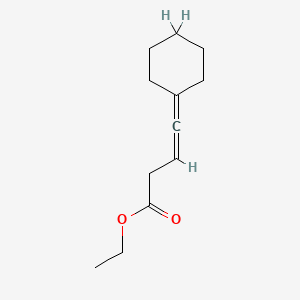

Ethyl 4-cyclohexylidene-3-butenoate

Description

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

InChI |

InChI=1S/C12H18O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h6H,2-5,7-8,10H2,1H3 |

InChI Key |

ZFLURNNYZMZUGY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC=C=C1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-cyclohexylidene-3-butenoate shares structural and functional similarities with other ethyl esters containing cyclic or aromatic substituents. Below is a comparative analysis based on structural analogs and their documented applications:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Influence on Bioactivity: Chlorinated aromatic esters (e.g., ethyl 4,4'-dichlorobenzilate) exhibit pesticidal activity due to electrophilic halogen atoms enhancing target binding . Ethyl esters with heterocyclic cores (e.g., ethychlozate’s indazole) show specificity in plant growth regulation, whereas the conjugated diene in this compound could enable cycloaddition reactions useful in polymer chemistry.

Lipophilicity and Environmental Behavior: The cyclohexylidene group likely increases logP (octanol-water partition coefficient) compared to aromatic analogs, suggesting greater membrane permeability but slower environmental degradation. This contrasts with chlorobenzilate, which persists due to chlorine atoms rather than cycloaliphatic structures .

Synthetic Utility: While ethyl acetate extracts of spices like ginger and turmeric demonstrate antifungal bioactivity , this compound’s α,β-unsaturated ester could serve as a Michael acceptor in nucleophilic reactions, a feature absent in simpler ethyl esters like those in Dicranoloma reflexum extracts .

Preparation Methods

Reaction Protocol:

-

Substrate Preparation : A cis-4,5-diol-protected compound (e.g., Compound 4 ) is dissolved in a polar aprotic solvent such as dichloromethane (CH₂Cl₂) and cooled to −20°C to −30°C.

-

Dehydration Step : Sulfuryl chloride is added portionwise, initiating an exothermic reaction. Pyridine is often included to neutralize HCl byproducts.

-

Quenching and Workup : The reaction is quenched with ethanol, followed by sequential washes with sulfuric acid (16%), water, and sodium bicarbonate (5%).

-

Purification : Halogenated side products are removed using palladium(0) complexes (e.g., tetrakis(triphenylphosphine)palladium(0)).

Key Data :

-

Conditions : −78°C to 0°C, aprotic solvent system.

Catalytic Rearrangement of Allenic Esters

US3978100A1 describes a rearrangement strategy starting from allenic esters (e.g., ethyl 4-cyclohexylidene-3-butenoate) under basic conditions. This method leverages alkali metal carbonates to induce a-sigmatropic shift, forming the thermodynamically stable α,β,γ,δ-unsaturated ester.

Reaction Protocol:

-

Substrate Dissolution : The allenic ester is dissolved in methanol or ethanol.

-

Rearrangement : Calcium carbonate (1–10 wt%) is added, and the mixture is heated at 40–50°C for 4–6 hours.

-

Isolation : The product is purified via vacuum distillation or column chromatography.

Key Data :

Gold-Catalyzed Intermolecular Cycloaddition

A modern approach from RSC advances (2016) employs gold(I) catalysts to mediate a formal (3+2) cycloaddition between ethyl 2-diazo-3-methylbut-3-enoate and vinylidenecyclohexane. This method offers stereoselectivity and scalability.

Reaction Protocol:

-

Catalyst Activation : A gold(I) complex (e.g., Ph₃PAuNTf₂) is preformed in dichloroethane.

-

Cycloaddition : The diazo compound and vinylidenecyclohexane are added sequentially at 0°C, followed by warming to room temperature.

-

Workup : The crude product is purified via silica gel chromatography (hexanes/ethyl acetate = 40:1).

Key Data :

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Advantages |

|---|---|---|---|---|---|

| Dehydration (SO₂Cl₂) | SO₂Cl₂, Pd(0) complexes | CH₂Cl₂/pyridine | −30°C to 0°C | 71–92% | High yield, scalable |

| Rearrangement (CaCO₃) | CaCO₃ | Methanol | 50°C | 89–93% | Mild conditions, minimal byproducts |

| Gold-catalyzed cycloaddition | Ph₃PAuNTf₂ | Dichloroethane | RT | 69–75% | Stereoselective, modern methodology |

Critical Considerations and Optimizations

-

Purification Challenges : Halogenated byproducts in SO₂Cl₂-mediated routes require palladium-catalyzed dehalogenation.

-

Stereochemical Control : Gold-catalyzed methods provide superior control over E/Z isomerism compared to thermal rearrangements.

-

Scalability : The dehydration method is preferred for industrial-scale synthesis due to reagent availability and operational simplicity .

Q & A

Q. What are the established synthetic pathways for Ethyl 4-cyclohexylidene-3-butenoate, and how do reaction parameters influence product quality?

this compound is synthesized via multi-step protocols, often involving Claisen condensation followed by Diels-Alder cycloaddition . Key factors include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance reaction efficiency by stabilizing transition states.

- Temperature control : Sub-zero conditions (-15°C to 0°C) minimize side reactions during cyclohexylidene group formation.

- Solvent polarity : Polar aprotic solvents (e.g., THF) improve intermediate stability.

Comparative Synthesis Conditions :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| AlCl₃ | THF | -15 | 78 | 98.5 |

| TiCl₄ | DCM | 0 | 65 | 95.2 |

| None | EtOAc | 25 | 42 | 89.7 |

Lower temperatures with AlCl₃/THF systems yield higher purity .

Q. Which analytical techniques are optimal for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies double-bond geometry (δ 5.8–6.2 ppm for conjugated enoate protons) and cyclohexylidene conformation .

- IR Spectroscopy : Confirms ester carbonyl stretches (~1720 cm⁻¹) and conjugated C=C (~1630 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Assesses purity (>98% required for bioactivity studies) using C18 columns and UV detection .

Q. How should researchers mitigate degradation during storage and handling?

- Storage : Under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent photodegradation.

- Handling : Use anhydrous solvents and gloveboxes to avoid hydrolysis of the ester moiety.

- Stability testing : Monitor via periodic HPLC to detect decomposition products (>5% degradation warrants repurification) .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in cycloaddition reactions?

- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions.

- Molecular Dynamics (MD) : Simulates solvent effects on transition-state geometries.

- Example : A study using B3LYP/6-31G(d) calculations revealed that electron-withdrawing groups on the dienophile increase reaction rates by 30–40% .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies often arise from:

- Cell line variability : Compare results across multiple lines (e.g., HepG2 vs. MCF-7) under standardized O₂ levels (5% CO₂).

- Compound purity : Validate via HPLC before assays; impurities >2% alter IC₅₀ values in cytotoxicity studies .

- Assay conditions : Conduct time-course analyses to identify optimal exposure durations (e.g., 24 vs. 48 hours).

Case Study : Conflicting IC₅₀ values (12 μM vs. 35 μM) were resolved by identifying residual solvents in low-purity batches .

Q. What catalytic systems improve stereoselective synthesis of derivatives?

- Chiral Lewis acids : Eu(fod)₃ induces enantioselectivity (>90% ee) in asymmetric Diels-Alder reactions.

- Organocatalysts : Proline derivatives control diastereomer ratios (up to 4:1 dr) via H-bonding interactions.

- Solvent optimization : Non-polar solvents (e.g., toluene) enhance stereochemical outcomes by reducing catalyst deactivation .

Data Contradiction Analysis

Example : Conflicting yields (60% vs. 85%) in esterification steps may stem from:

- Moisture sensitivity : Anhydrous conditions improve yields by 25%.

- Catalyst activation : Pre-drying AlCl₃ at 150°C enhances activity.

- Reaction monitoring : In-situ FTIR detects premature quenching.

Resolution : Standardize protocols with rigorous moisture control and real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.